TREK-1 Potassium Channel Inhibition: Caffeine vs. Theophylline
In whole-cell patch-clamp experiments using Chinese hamster ovary (CHO) cells expressing human TREK-1 channels, caffeine demonstrated a 1.29-fold greater inhibitory potency compared to theophylline [1]. Both compounds inhibited TREK-1 channels in a reversible, concentration-dependent manner, and both produced membrane depolarization [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) for human TREK-1 channel inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 377 ± 54 μM |
| Comparator Or Baseline | Theophylline (1,3-dimethylxanthine): IC₅₀ = 486 ± 76 μM |
| Quantified Difference | Caffeine IC₅₀ is 109 μM lower (22.4% more potent); ratio = 1.29-fold greater potency |
| Conditions | CHO cells expressing human TREK-1 channels; whole-cell patch-clamp technique; concentration-dependent inhibition |
Why This Matters
For neuroscience research involving TREK-1 channel modulation or seizure models, caffeine provides measurably greater channel inhibition than theophylline at equivalent concentrations, enabling lower working concentrations or enhanced experimental effects.
- [1] Harinath, S. and Sikdar, S.K. Inhibition of human TREK-1 channels by caffeine and theophylline. Epilepsy Research, 2005, 64(3): 127-135. View Source
